molecular formula C20H24N4O2 B7158934 N-methyl-1-(2-phenylacetyl)-N-(2-pyrazin-2-ylethyl)pyrrolidine-2-carboxamide

N-methyl-1-(2-phenylacetyl)-N-(2-pyrazin-2-ylethyl)pyrrolidine-2-carboxamide

Cat. No.: B7158934
M. Wt: 352.4 g/mol
InChI Key: ULOAATCOKKJXAD-UHFFFAOYSA-N
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Description

N-methyl-1-(2-phenylacetyl)-N-(2-pyrazin-2-ylethyl)pyrrolidine-2-carboxamide is a synthetic organic compound. It belongs to the class of pyrrolidine carboxamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-methyl-1-(2-phenylacetyl)-N-(2-pyrazin-2-ylethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-23(13-9-17-15-21-10-11-22-17)20(26)18-8-5-12-24(18)19(25)14-16-6-3-2-4-7-16/h2-4,6-7,10-11,15,18H,5,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOAATCOKKJXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NC=CN=C1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-phenylacetyl)-N-(2-pyrazin-2-ylethyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives, phenylacetyl chloride, and pyrazine derivatives. The reaction conditions may involve:

    Step 1: Formation of the pyrrolidine carboxamide core through acylation reactions.

    Step 2: Introduction of the phenylacetyl group via Friedel-Crafts acylation.

    Step 3: Attachment of the pyrazin-2-ylethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-phenylacetyl)-N-(2-pyrazin-2-ylethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-phenylacetyl)-N-(2-pyrazin-2-ylethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(2-phenylacetyl)pyrrolidine-2-carboxamide: Lacks the pyrazin-2-ylethyl group.

    N-methyl-1-(2-pyrazin-2-ylethyl)pyrrolidine-2-carboxamide: Lacks the phenylacetyl group.

    N-phenylacetyl-N-(2-pyrazin-2-ylethyl)pyrrolidine-2-carboxamide: Lacks the N-methyl group.

Uniqueness

N-methyl-1-(2-phenylacetyl)-N-(2-pyrazin-2-ylethyl)pyrrolidine-2-carboxamide is unique due to the presence of both phenylacetyl and pyrazin-2-ylethyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

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